molecular formula C28H26N4O4S2 B1222527 N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide

N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide

Cat. No.: B1222527
M. Wt: 546.7 g/mol
InChI Key: LJYSHLYMYQNADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide is a quinoxaline derivative.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation : A series of compounds, including ones related to the specified compound, were synthesized and evaluated for their anticancer activity against various human tumor cell lines. Notably, one compound demonstrated potent anticancer activity by promoting cell cycle arrest and inducing apoptotic processes in cancer cells (Żołnowska et al., 2018). Another study explored the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, which exhibited promising in vitro cytotoxic activity against cancer cells (Ghorab et al., 2007).

  • Antimicrobial Evaluation : Compounds structurally related to the specified compound were synthesized and tested for antimicrobial activity, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

  • Pro-Apoptotic Effects in Cancer Cells : Studies on similar compounds revealed pro-apoptotic effects by activating key cellular pathways, potentially offering insights into the mechanisms of cancer treatment (Cumaoğlu et al., 2015).

Catalytic Applications

  • Catalyst for Transfer Hydrogenation : Research on half-sandwich ruthenium complexes containing aromatic sulfonamides showed their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, indicating potential applications in synthetic chemistry (Dayan et al., 2013).

  • Optimization of GPR119 Agonists : In the field of medicinal chemistry, certain derivatives of the compound were optimized as GPR119 agonists, showcasing the potential in drug discovery and development (Yu et al., 2014).

Structural and Synthetic Chemistry

  • Synthesis and Molecular Structure Analysis : Various studies have focused on the synthesis and characterization of derivatives of the compound, providing insights into their molecular structures and potential applications in synthetic and structural chemistry (Chen Bin, 2015).

  • Copper Complexes Interaction : Research into copper complexes with sulfonamides, including derivatives of the specified compound, explored their crystal structure and interactions with biological targets (Macías et al., 2003).

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclohexylpyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H26N4O4S2/c33-37(34,21-14-6-2-7-15-21)26-25-27(30-24-19-11-10-18-23(24)29-25)32(20-12-4-1-5-13-20)28(26)31-38(35,36)22-16-8-3-9-17-22/h2-3,6-11,14-20,31H,1,4-5,12-13H2

InChI Key

LJYSHLYMYQNADO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NS(=O)(=O)C6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NS(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide
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N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide
Reactant of Route 6
N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide

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